molecular formula C12H13N3O3 B2689525 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile CAS No. 852216-14-9

5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile

Cat. No. B2689525
CAS RN: 852216-14-9
M. Wt: 247.254
InChI Key: RBERTEQASNFUIR-UHFFFAOYSA-N
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Description

“5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile” is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.26 . It is a product used for proteomics research .

Scientific Research Applications

Photoaffinity Labeling

A significant application of nitro-substituted aryl azides, analogous to 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile, is in the synthesis of photoaffinity labeling agents for chloride channels. The synthesis technique involves converting an aryl-substituted alkenyl nitrile precursor to the corresponding alkyl amine, utilizing sodium borohydride-cobalt chloride for tritium labeling. This method provides a pathway for studying chloride channels in biological systems, emphasizing the compound's utility in biochemical research (Branchini et al., 1992).

Molecular Electronics

This compound-related molecules have been employed in molecular electronics, demonstrating negative differential resistance and significant on-off peak-to-valley ratios. Such properties are critical for developing molecular-scale electronic devices, showcasing the potential of nitroamine compounds in the advancement of nanotechnology and electronics (Chen et al., 1999).

Azo Coupling Reactions

The compound's structural analogs have been used in azo coupling reactions with aromatic amines, leading to the formation of N-substituted azo compounds. These reactions are pivotal in dye and pigment chemistry, illustrating the compound's role in developing new materials with specific optical properties (Pr̆ikryl et al., 2007).

Broad-Spectrum Nitroheterocyclic Drugs

Related nitroheterocyclic compounds exhibit broad-spectrum activity against various protozoan and bacterial infections. This highlights the potential therapeutic applications of this compound derivatives in treating infectious diseases, demonstrating their importance in medicinal chemistry (Raether & Hänel, 2003).

Catalyzed Cyanation Reactions

The compound's framework is utilized in rhodium(III)-catalyzed cyanation reactions, transforming aryl C-H bonds into alkylamino benzonitriles. This method underscores the compound's relevance in synthetic organic chemistry, offering efficient pathways to produce pharmacologically active molecules (Dong et al., 2015).

properties

IUPAC Name

5-nitro-2-(oxolan-2-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c13-7-9-6-10(15(16)17)3-4-12(9)14-8-11-2-1-5-18-11/h3-4,6,11,14H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBERTEQASNFUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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